molecular formula C26H54NO7P B1662334 Platelet activating factor CAS No. 74389-68-7

Platelet activating factor

Cat. No. B1662334
CAS RN: 74389-68-7
M. Wt: 523.7 g/mol
InChI Key: HVAUUPRFYPCOCA-AREMUKBSSA-N
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Description

Platelet-activating factor, also known as PAF, PAF-acether or AGEPC (acetyl-glyceryl-ether-phosphorylcholine), is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis . It is also involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes .


Synthesis Analysis

PAF is produced by a variety of cells, especially those involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages . It is continuously produced by these cells but in low quantities and production is controlled by the activity of PAF acetylhydrolases . PAF-like molecules can be formed from the oxidative fragmentation of membrane phospholipids (oxidized phospholipids) .


Molecular Structure Analysis

The predominant PAF molecular species have either a hexadecyl (16:0), octadecyl (18:0) or octadec- cis -9-enyl (18:1) aliphatic alkyl ether at the sn -1 position .


Chemical Reactions Analysis

PAF is a very potent inflammatory factor and has important functions in acute and chronic inflammation . Excess PAF secretion may induce anaphylaxis .


Physical And Chemical Properties Analysis

PAF is a lipid-acetyl glycerol ether phosphocholine (AGEPC) derived from a cell membrane constituent, glycerophorylcholine . It can be produced from a

Scientific Research Applications

Role in Inflammatory Disorders

Platelet activating factor (PAF) is a potent phospholipid inflammatory mediator involved in various pathophysiological disorders. The discovery of PAF receptor antagonists has expanded our understanding of PAF's role in animal models of these disorders. This knowledge aids in exploring PAF research's problematic points and could have significant implications in understanding inflammation and its associated disorders (Braquet, 1997).

Implications in Neurological Conditions

PAF plays a crucial role in stroke and brain injury. It is synthesized by neurons and is involved in proinflammatory, hemostatic, and vasoactive processes. Studies have shown that PAF contributes to blood-brain barrier disruption, edema formation, vasospasm, and neuronal cell toxicity. The use of potent and selective antagonists to PAF receptors in experimental models has shown significant recovery in biochemical, microvascular, functional, and behavioral aspects, particularly in cerebral ischemia and trauma (Lindsberg, Hallenbeck, & Feuerstein, 1991).

Role in Reproductive Health

PAF also appears to play a role in reproductive health. For instance, studies have indicated that PAF concentrations are higher in spermatozoa from asthenozoospermic patients compared to normal donors. However, PAF does not seem to enhance sperm motility, indicating its complex role in male fertility (Angle, Tom, Khoo, & Mcclure, 1991).

Involvement in Gastrointestinal Disorders

In gastrointestinal health, PAF is implicated in conditions like pouchitis, a complication of ileoanal pouch anastomosis. Elevated PAF levels have been observed in patients with pouchitis, suggesting its role in inflammation and ulcerations observed in these patients (Chaussade et al., 1991).

properties

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225377
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platelet activating factor

CAS RN

74389-68-7
Record name Platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-68-7
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Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platelet Activating Factor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Platelet-activating factor
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URL http://www.hmdb.ca/metabolites/HMDB0062195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435,000
Citations
SM Prescott, GA Zimmerman… - Journal of Biological …, 1990 - researchgate.net
Platelet-activating factor is a phospholipid with diverse potent physiological effects. Its actions are achieved at concentrations as low as IO-‘” M in some systems and almost always by lo-’…
Number of citations: 740 www.researchgate.net
DJ Hanahan - Annual review of biochemistry, 1986 - annualreviews.org
… The latter group also coined the term, platelet activating factor… to the fact that platelet activating factor was potentially a lipid … agent and the platelet activating factor are one and the same …
Number of citations: 000 www.annualreviews.org
DM Stafforini, TM McIntyre, GA Zimmerman… - Journal of Biological …, 1997 - ASBMB
Platelet-activating factor acetylhydrolases are structurally diverse isoenzymes that catalyze the hydrolysis of the acyl group at the second position of glycerol in unusual, bioactive …
Number of citations: 366 www.jbc.org
M Chignard, JP Le Couedic, M Tence, BB Vargaftig… - Nature, 1979 - nature.com
PLATELET aggregation is mediated by at least three distinct mechanisms 1,2 . The first involves the release of ADP and is inhibited by its conversion to ATP by the combination of …
Number of citations: 534 www.nature.com
Z Honda, S Ishii, T Shimizu - The journal of biochemistry, 2002 - academic.oup.com
Platelet-activating factor (PAF) is a pro-inflammatory lipid mediator possessing a unique 1-O-alkyl glycerophospholipid (GPC) backbone (IO-alkyl-2-acetyl-sn-glycero-3-phosphocholin). …
Number of citations: 264 academic.oup.com
G Montrucchio, G Alloatti… - Physiological …, 2000 - journals.physiology.org
Platelet-activating factor (PAF) is a phospholipid mediator that belongs to a family of biologically active, structurally related alkyl phosphoglycerides. PAF acts via a specific receptor that …
Number of citations: 505 journals.physiology.org
S Ishii, T Nagase, T Shimizu - Prostaglandins & other lipid mediators, 2002 - Elsevier
Platelet-activating factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a biologically active phospholipid mediator. Although PAF was named for its potential to induce …
Number of citations: 181 www.sciencedirect.com
W Chao, MS Olson - Biochemical Journal, 1993 - portlandpress.com
… and Cochrane [3] demonstrated that the antibody involved in the immunological reaction described above was an IgE class antibody and coined the term 'platelet-activating factor (PAF)' …
Number of citations: 534 portlandpress.com
DM Stafforini, TM McIntyre, GA Zimmerman… - Critical reviews in …, 2003 - Taylor & Francis
… This review focuses on recent developments in the field of platelet-activating factor (PAF), with special emphasis on the stimuli and pathways that lead to PAF production, the …
Number of citations: 305 www.tandfonline.com
SM Prescott, GA Zimmerman… - Annual review of …, 2000 - annualreviews.org
▪ Abstract Platelet-activating factor (PAF) is a phospholipid with potent, diverse physiological actions, particularly as a mediator of inflammation. The synthesis, transport, and …
Number of citations: 888 www.annualreviews.org

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